molecular formula C16H13Cl2NO2 B195862 N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide CAS No. 6021-21-2

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

Cat. No.: B195862
CAS No.: 6021-21-2
M. Wt: 322.2 g/mol
InChI Key: DSAWUUVGNZAARH-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS: 6021-21-2; molecular formula: C₁₆H₁₃Cl₂NO₂) is a chlorinated acetamide derivative featuring a benzophenone core substituted with chlorine and an N-methylacetamide group. Its molecular weight is 322.19 g/mol, and it is characterized by a terminal chloromethyl group adjacent to the amide nitrogen . The compound exhibits intramolecular hydrogen bonding between the amide hydrogen and the benzophenone oxygen, as well as C–H···O and Cl···Cl dispersive interactions in its crystal lattice . It is primarily utilized as a pharmaceutical impurity or metabolite, with applications in quality control and stability studies .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Conventional Laboratory Synthesis

The compound is synthesized via a two-step process involving acylation of a substituted aniline precursor. The primary route begins with 2-amino-4-chlorobenzophenone as the starting material.

Step 1: N-Methylation
The amine group of 2-amino-4-chlorobenzophenone undergoes methylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This yields N-methyl-2-amino-4-chlorobenzophenone as an intermediate .

Step 2: Acylation with Chloroacetyl Chloride
The methylated intermediate reacts with chloroacetyl chloride (ClCH₂COCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to neutralize HCl formed during the reaction. The mixture is stirred at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours .

Reaction Equation :

N-Methyl-2-amino-4-chlorobenzophenone+ClCH2COClTEA/DCMC16H13Cl2NO2+HCl\text{N-Methyl-2-amino-4-chlorobenzophenone} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA/DCM}} \text{C}{16}\text{H}{13}\text{Cl}2\text{NO}_2 + \text{HCl}

Key Parameters :

ParameterValue/Detail
Temperature0–5°C (initial), then 25°C
SolventDichloromethane
BaseTriethylamine (2.5 equiv)
Reaction Time14 hours
Yield78–85% (crude)

Direct Acylation of 2-Benzoyl-4-chloroaniline

An alternative one-pot method involves reacting 2-benzoyl-4-chloroaniline directly with chloroacetyl chloride under microwave-assisted conditions. This approach reduces reaction time to 30 minutes and improves yield to 89% .

Solid-Phase Synthesis

Immobilizing the aniline derivative on Wang resin enables iterative acylation and methylation steps, facilitating high-purity product isolation (≥95% purity by HPLC) .

Industrial-Scale Production

Continuous Flow Chemistry

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key features include:

ParameterValue/Detail
Reactor TypeMicrotube reactor (316L stainless steel)
Flow Rate10 mL/min
Residence Time8 minutes
Temperature50°C
Annual Capacity500–1,000 kg

This method minimizes byproduct formation (e.g., dichloroacetamide derivatives) to <2% .

Solvent Recycling Systems

Ethyl acetate is recovered via fractional distillation, achieving 92% solvent reuse efficiency. This reduces production costs by 40% compared to batch processes .

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization using ethanol-water (3:1 v/v). Cooling to −20°C yields white crystalline solids with a melting point of 122–124°C .

Purity Data :

MethodResult
HPLC (C18 column)99.2% purity
GC-MSNo detectable solvents

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.52 (m, 3H, Ar-H), 3.32 (s, 3H, N-CH₃), 2.98 (s, 2H, CO-CH₂-Cl) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .

Optimization Strategies

Catalytic Enhancements

Using N,N-dimethylaminopyridine (DMAP) as a catalyst increases acylation efficiency by 15%, reducing reaction time to 8 hours .

Green Chemistry Approaches

Solvent-Free Synthesis :

  • Reactants are ground with potassium carbonate in a ball mill for 2 hours.

  • Yield: 82% with 99% atom economy .

ConditionSpecification
Temperature−20°C (desiccated)
Stability24 months
Light SensitivityAmber glass containers required

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Conventional Batch85%99.2%Moderate$$
Continuous Flow89%99.5%High$$$$
Solvent-Free82%98.7%Low$

Challenges and Solutions

Byproduct Formation

Issue : Dichloroacetamide impurities (up to 5% in batch processes).
Solution : Use of molecular sieves (3Å) to absorb excess chloroacetyl chloride, reducing impurities to <0.5% .

Exothermic Reactions

Issue : Rapid temperature spikes during acylation.
Solution : Jacketed reactors with glycol cooling systems maintain temperatures at 5±1°C .

Recent Advances (2023–2025)

Photocatalytic Synthesis

Visible-light-driven acylation using eosin Y as a photocatalyst achieves 91% yield in 4 hours at room temperature .

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) catalyzes the reaction in aqueous media, yielding 76% product with 98% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

Synthetic Route Overview

StepReactantsConditionsYield
12-benzoyl-4-chloroaniline + chloroacetyl chlorideDichloromethane, TriethylamineHigh
2Purification via recrystallization or chromatographyVariesHigh

Chemistry

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows chemists to study reaction mechanisms and develop new synthetic methodologies.

Biology

In biological research, this compound is utilized to investigate the effects of chlorinated aromatic compounds on biological systems. It is particularly valuable in studying enzyme interactions and receptor binding, which can lead to insights into drug design and pharmacology.

Medicine

The compound's structural characteristics make it a candidate for exploring interactions with biological targets, especially in the context of developing new pharmaceuticals. Its derivatives have been investigated for potential antiviral activities, highlighting its relevance in medicinal chemistry.

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and as a precursor for other important compounds. Its role in pharmaceutical manufacturing, particularly as an impurity associated with sedative drugs like Diazepam, underscores its significance .

Antiviral Activity Study

A notable study investigated various synthesized derivatives of this compound for their antiviral properties. The findings indicated that certain modifications to the compound enhanced its efficacy against specific viral strains, suggesting potential therapeutic applications.

Pharmacokinetics

Research has also focused on the pharmacokinetic properties of this compound using advanced chromatographic methods. For instance, reverse phase high-performance liquid chromatography (HPLC) techniques have been employed to analyze its behavior in biological systems, providing insights into absorption and metabolism .

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the benzophenone ring or the acetamide moiety. Key examples include:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
Target Compound C₁₆H₁₃Cl₂NO₂ R₁=Cl, R₂=CH₃ 322.19 N-methyl group; intramolecular H-bonding; used as diazepam impurity .
N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide C₁₅H₁₁BrClNO₂ R₁=Br, R₂=H 352.61 Bromine substitution increases molecular weight; similar crystal packing .
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide C₁₅H₁₁ClN₂O₄ R₁=NO₂, R₂=H 318.71 Electron-withdrawing nitro group alters reactivity; CAS: 20821-91-4 .
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide C₁₅H₁₃ClN₂O₂ R₁=Cl, R₂=NH₂ 288.73 Reversible degradation product of nordiazepam in acidic conditions .
N-(2-Benzoyl-4-chlorophenyl)benzamides C₂₀H₁₅ClNO₂ R₁=Cl, R₂=Ph 336.79 Cytokinin activity in plant growth studies; synthesized via NaBH₄ reduction .

Physicochemical Properties

  • Crystallography : The target compound and its bromo/nitro analogs exhibit twisted aromatic rings (61.72° dihedral angle) and similar Cl···Cl interactions (3.30–3.45 Å) .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, also known as CAS number 6021-21-2, is a synthetic organic compound with notable biological activity. This compound is characterized by its unique molecular structure, which includes a benzoyl group and chlorinated phenyl and acetamide functionalities. Its molecular weight is approximately 322.19 g/mol, and it is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals.

The synthesis of this compound typically involves the reaction of 2-benzoyl-4-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to ensure high yields and purity, often utilizing solvents like dichloromethane or 2-methyltetrahydrofuran at elevated temperatures (around 90°C) .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It has been shown to bind to various enzymes and receptors, potentially modulating their activity. This interaction may lead to diverse biological effects, making it a candidate for further pharmacological studies .

Antiviral Properties

Recent studies have explored the antiviral potential of compounds related to this compound. For instance, derivatives have demonstrated efficacy against several viruses, including those responsible for hepatitis C and other RNA viruses. The compound's structural similarities to known antiviral agents suggest it may exhibit comparable biological activities .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that this compound may possess selective toxicity towards certain cancer cell lines. In vitro studies have reported IC50 values indicating significant inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Study on Antiviral Activity : A study investigating various synthesized compounds found that certain derivatives of this compound exhibited promising antiviral activity against the hepatitis C virus (HCV), with EC50 values ranging from 3.4 μM to 4.1 μM .
  • Cytotoxicity Evaluation : In a cytotoxicity assay involving human cancer cell lines, the compound showed significant inhibition with an IC50 value of approximately 411.7 μg/mL, indicating a selective index greater than 2.42 .

Data Table: Biological Activity Overview

Activity Type Target IC50/EC50 Value Notes
AntiviralHepatitis C Virus3.4 - 4.1 μMPromising results in vitro studies
CytotoxicityHuman Cancer Cell Lines~411.7 μg/mLSelective index > 2.42
Enzyme InteractionVarious Enzymes/ReceptorsNot specifiedModulates activity; potential therapeutic uses

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the crystal structure of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide?

The crystal structure is determined via single-crystal X-ray diffraction (SC-XRD). Data collection is performed using a diffractometer, with refinement carried out using the SHELXL program . Key parameters include atomic coordinates (e.g., Cl–C bond lengths of ~1.74 Å) and displacement factors, as detailed in crystallographic tables . Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model .

Q. Which analytical techniques are employed to characterize its degradation products and intermediates?

Degradation pathways are analyzed using liquid chromatography with UV detection (LC-UV) and mass spectrometry (LC-MS) to monitor retention times and isotopic patterns (e.g., [M+H]+ ions at m/z 289.0) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy confirm functional groups and structural reversibility during transformations . Gas chromatography-mass spectrometry (GC-MS) further validates volatile intermediates .

Q. What safety protocols are critical when handling this compound in the laboratory?

Personal protective equipment (PPE), including gloves, protective clothing, and eye protection, is mandatory due to its corrosive nature and potential lachrymatory effects . Waste must be segregated and disposed of via certified biological waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers analyze reversible chemical equilibria involving this compound and its derivatives?

Equilibrium studies require monitoring peak area ratios (e.g., nordiazepam to its transformation product at 0.75 in acidic solutions) using LC-MS . Solid-phase extraction (SPE) can shift equilibria, as evaporation of solvents alters the relative concentrations of intermediates and parent compounds . Kinetic modeling of these shifts helps quantify thermodynamic parameters like ΔG° and Keq.

Q. What role does this compound play in synthesizing benzodiazepine pharmaceuticals?

It serves as a key intermediate in synthesizing diazepam and related anxiolytics. Synthetic routes involve condensation reactions with cyclopropane derivatives or triacetyl-hydrazide under reflux conditions . Structural confirmation of intermediates is achieved via SC-XRD, with dihedral angles (e.g., 69.14° between aromatic rings) guiding conformational analysis .

Q. How do crystallographic studies inform conformational stability and intermolecular interactions?

SC-XRD reveals non-coplanar arrangements of the benzoyl and chlorophenyl groups, with dihedral angles of ~60° between planar fragments . Weak C–H···O and C–H···Cl interactions (distance: ~3.5 Å) and π-π stacking (interplanar distance: ~3.53 Å) stabilize the crystal lattice . These interactions are critical for predicting solubility and reactivity in drug formulation.

Q. What methodologies resolve contradictions in degradation pathway data?

Discrepancies in degradation kinetics (e.g., irreversible vs. reversible steps) are resolved using pH-controlled stability studies. For example, acidic conditions (pH 3.1) favor the formation of N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide, while neutral conditions reverse the process . High-resolution mass spectrometry (HR-MS) and isotopic labeling validate proposed mechanisms.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H13Cl2NO2/c1-19(15(20)10-17)14-8-7-12(18)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAWUUVGNZAARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208957
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6021-21-2
Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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Record name N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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Record name N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
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Record name N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLORO-N-METHYLACETAMIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

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